molecular formula C18H16N6OS B7477135 1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole

1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole

Cat. No. B7477135
M. Wt: 364.4 g/mol
InChI Key: LYEUOPVSZXVMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole, also known as MPTT, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is known for its unique chemical structure and has been studied extensively to understand its synthesis, mechanism of action, and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer and inflammation. 1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation and cancer. The compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins, which play a crucial role in cancer metastasis.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. The compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. 1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. In addition, 1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole has been shown to possess potent antioxidant activity, which may help in the prevention of oxidative stress-induced diseases.

Advantages and Limitations for Lab Experiments

1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. The compound can be easily synthesized using readily available reagents and solvents, making it a cost-effective option for researchers. 1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole has also been found to be stable under various storage conditions, which is important for long-term experiments. However, the compound has certain limitations, including its poor solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole. One potential direction is to study the compound's efficacy in combination with other anticancer drugs to enhance its therapeutic potential. Another direction is to investigate the compound's effects on other signaling pathways involved in cancer and inflammation. Additionally, further studies are needed to understand the compound's pharmacokinetics and pharmacodynamics in vivo, which is crucial for its development as a potential therapeutic agent.
In conclusion, 1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been extensively studied for its synthesis, mechanism of action, and physiological effects. 1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, further studies are needed to fully understand the compound's therapeutic potential and its mechanism of action.

Synthesis Methods

The synthesis of 1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole involves a multi-step process that requires the use of various reagents and solvents. The synthesis process starts with the reaction of 4-methoxybenzaldehyde with 4-phenyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of acetic anhydride and triethylamine to form the intermediate product. The intermediate product is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with sodium azide to obtain the tetrazole ring. Finally, the tetrazole ring is reacted with 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of sodium hydride and acetic acid to obtain the final product, 1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole.

Scientific Research Applications

1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. 1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-(4-methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS/c1-25-17-9-7-16(8-10-17)24-18(20-21-22-24)26-13-14-11-19-23(12-14)15-5-3-2-4-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEUOPVSZXVMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCC3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole

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